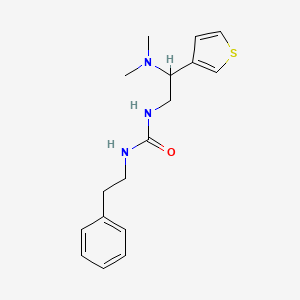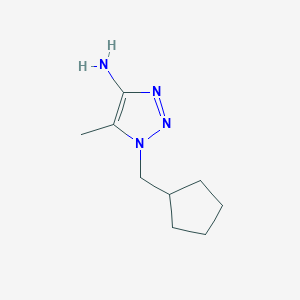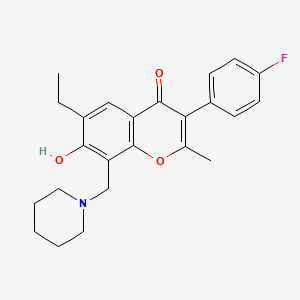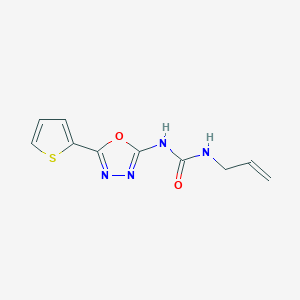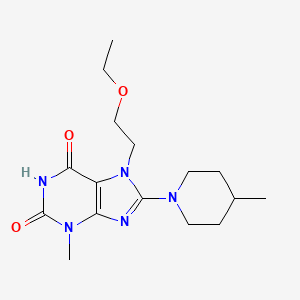
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the class of purine derivatives. It is also known as 7-(2-ethoxyethyl)-1,3-dimethylxanthine or KW-3902. This compound has been extensively studied for its potential therapeutic applications in the treatment of various diseases.
科学的研究の応用
Analgesic and Anti-inflammatory Applications
A study by Zygmunt et al. (2015) revealed that derivatives of purine-2,6-dione, similar in structure to the compound , exhibited significant analgesic and anti-inflammatory properties. These compounds were tested in vivo and showed activity stronger than the reference drug in writhing and formalin tests, indicating their potential as new analgesic and anti-inflammatory agents Zygmunt, Chłoń-Rzepa, Sapa, & Pawłowski, 2015.
Psychotropic Activity
Another study conducted by Chłoń-Rzepa et al. (2013) on 8-aminoalkyl derivatives of purine-2,6-dione showed that these compounds have affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, displaying anxiolytic and antidepressant properties. This highlights the compound's relevance in the development of new psychotropic drugs Chłoń-Rzepa, Żmudzki, Satała, Duszyńska, Partyka, Wróbel, Jastrzębska-Więsek, Wesołowska, Bojarski, Pawłowski, & Zajdel, 2013.
Cellular Interaction and Molecular Structure
Research into substituted pyridines and purines containing 2,4-thiazolidinedione, by Kim et al. (2004), examined their effects on triglyceride accumulation and hypoglycemic and hypolipidemic activity, providing insight into the compound's interaction at the cellular level. This suggests potential applications in treating metabolic disorders Kim, Ahn, Lee, Kang, Lee, Shin, Ahn, Hong, & Yoon, 2004.
Electron Transport and Material Design
A study by Hu et al. (2015) on the application of n-type conjugated polyelectrolytes as electron transport layers in polymer solar cells highlighted the potential of purine derivatives in material science, specifically in enhancing the efficiency of solar energy devices Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015.
特性
IUPAC Name |
7-(2-ethoxyethyl)-3-methyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5O3/c1-4-24-10-9-21-12-13(19(3)16(23)18-14(12)22)17-15(21)20-7-5-11(2)6-8-20/h11H,4-10H2,1-3H3,(H,18,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFIPWPCKDWKOT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=C(N=C1N3CCC(CC3)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methylbenzo[d]thiazol-5-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2940131.png)

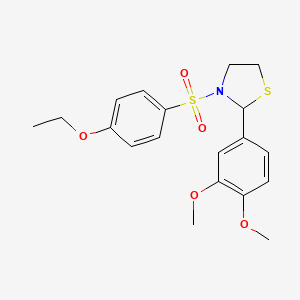
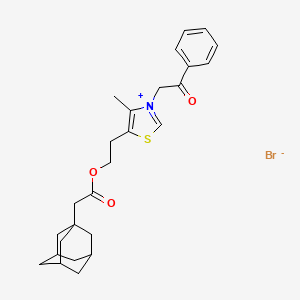
![N-(4-(tert-butyl)phenyl)-1-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2940138.png)
![(E)-ethyl 2-((1,5-dimethyl-1H-pyrazol-4-yl)methylene)-5-(4-fluorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2940139.png)
![3-{[(Tert-butoxy)carbonyl]amino}-3-cycloheptylpropanoic acid](/img/structure/B2940140.png)

